molecular formula C19H19N3OS2 B2512892 N-(3,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-47-8

N-(3,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2512892
CAS No.: 864918-47-8
M. Wt: 369.5
InChI Key: IQWBPATUCROAKD-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(3,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide belongs to a class of compounds that have been explored for their potential in various fields of scientific research, particularly in the synthesis of novel organic compounds and their evaluation as therapeutic agents. The synthesis of thiadiazole derivatives, including compounds structurally related to this compound, has been reported. These syntheses often involve condensation reactions catalyzed by carbodiimide, showcasing the compound's relevance in organic synthesis methodologies (Yu et al., 2014).

Anticancer Activity

Research has demonstrated the anticancer potential of thiadiazole derivatives. For instance, N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have shown potent cytotoxic effects against breast cancer cell lines, highlighting the therapeutic applications of these compounds in oncology (Abu-Melha, 2021). Similarly, novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer activities, with some compounds exhibiting promising cytotoxic activity against various cancer cell lines, further emphasizing the significance of thiadiazole derivatives in the development of new anticancer agents (Çevik et al., 2020).

Molecular Modeling and Pharmacological Evaluation

Thiadiazole derivatives have also been subject to molecular modeling and pharmacological evaluations to explore their potential as anti-inflammatory and analgesic agents. Such studies have revealed that certain thiadiazole compounds exhibit significant in vitro anti-inflammatory activity, comparable to or even surpassing that of ibuprofen, highlighting their potential in designing new therapeutic agents (Shkair et al., 2016).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-12-8-13(2)10-15(9-12)20-17(23)11-24-19-21-18(22-25-19)16-7-5-4-6-14(16)3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWBPATUCROAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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